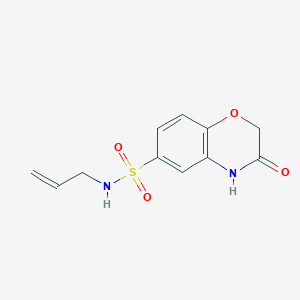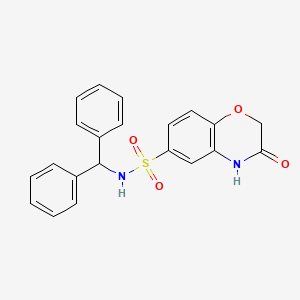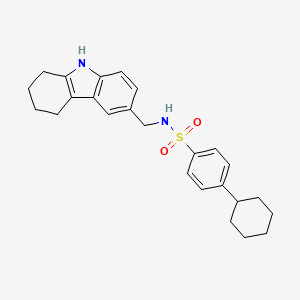![molecular formula C20H17NO4 B4304582 N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4304582.png)
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,3-benzodioxole-5-carboxamide
Übersicht
Beschreibung
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,3-benzodioxole-5-carboxamide, also known as TDB or Dibenzo[b,d]furan-2-yl-carbamic acid 5-(6,7,8,9-tetrahydro-2H-benzo[b][1,4]dioxin-2-yl)-1,3-benzodioxole-5-carboxamide, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research.
Wirkmechanismus
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,3-benzodioxole-5-carboxamide activates the NLRP3 inflammasome by binding to the purinergic receptor P2X7, which leads to the opening of the ion channel and the influx of calcium ions. This influx of calcium ions then triggers the activation of the NLRP3 inflammasome, leading to the production of cytokines and other inflammatory molecules.
Biochemical and Physiological Effects:
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including the production of pro-inflammatory cytokines, the activation of microglia and astrocytes, and the induction of cell death in certain cancer cell lines. N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,3-benzodioxole-5-carboxamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,3-benzodioxole-5-carboxamide in lab experiments is its ability to activate the NLRP3 inflammasome in a dose-dependent manner, allowing for precise control over the level of inflammasome activation. However, one limitation of using N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,3-benzodioxole-5-carboxamide is its potential toxicity, as high doses of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,3-benzodioxole-5-carboxamide have been shown to induce cell death in some cell lines.
Zukünftige Richtungen
There are several potential future directions for research involving N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,3-benzodioxole-5-carboxamide, including the development of more potent and selective NLRP3 inflammasome activators, the investigation of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,3-benzodioxole-5-carboxamide's potential use as a therapeutic agent for diseases involving inflammasome dysfunction, and the exploration of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,3-benzodioxole-5-carboxamide's effects on other cellular pathways and processes. Additionally, further research is needed to fully understand the mechanism of action of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,3-benzodioxole-5-carboxamide and its potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to have potential use in scientific research due to its ability to activate the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. This inflammasome is involved in the immune response to pathogens and cellular damage and is known to play a role in various diseases, including Alzheimer's disease, diabetes, and cancer. N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to activate the NLRP3 inflammasome in a dose-dependent manner, making it a valuable tool for studying the inflammasome and its role in disease.
Eigenschaften
IUPAC Name |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-20(12-5-7-18-19(9-12)24-11-23-18)21-13-6-8-17-15(10-13)14-3-1-2-4-16(14)25-17/h5-10H,1-4,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBBBVQYBGDNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,3-benzodioxole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,10-dibenzyl-1,10,10a-trimethyl-5,6,10,10a-tetrahydro-1H-bis[1,3]oxazolo[3,4-d:4',3'-g][1,4]diazepine-3,8-dione](/img/structure/B4304504.png)

![ethyl 4,5-dimethyl-2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B4304541.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4304555.png)
![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4304562.png)

![N-[2-(4-chlorophenyl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4304571.png)
![4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B4304577.png)
![4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B4304592.png)

![2-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)-N-(2-methoxyphenyl)benzamide](/img/structure/B4304617.png)
![N-dibenzo[b,d]furan-3-yl-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B4304621.png)
